REACTION_CXSMILES
|
C[O:2][C:3]1[C:11]([CH3:12])=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1.B(Br)(Br)Br>ClCCl>[CH3:12][C:11]1[C:3]([OH:2])=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=CS2)C=C1C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding a saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with dichlormethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column (0-100% Ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |